N-o-tolyl-guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

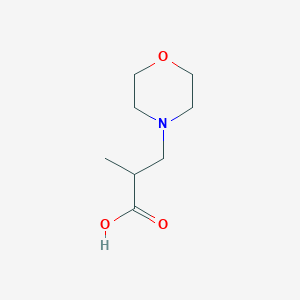

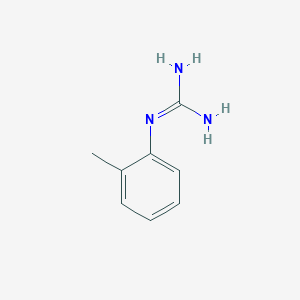

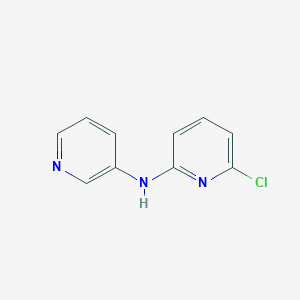

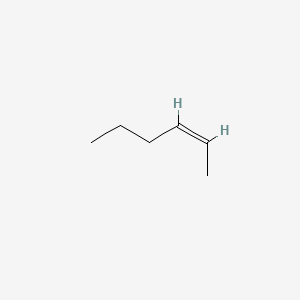

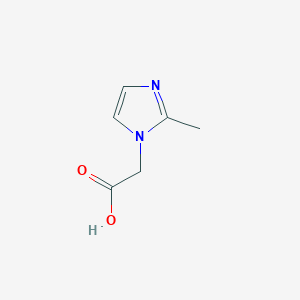

N-o-tolyl-guanidine is a chemical compound with the molecular formula C8H11N31. It has a molecular weight of 149.19 g/mol1. The IUPAC name for this compound is 2-(2-methylphenyl)guanidine1.

Synthesis Analysis

A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported23. The performance of DTG as an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution was investigated via electrochemical measurements23.

Molecular Structure Analysis

The molecular structure of N-o-tolyl-guanidine includes three nitrogen atoms, two methyl donating groups, and π-electrons in the rings4. The InChI code for this compound is InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)1.

Chemical Reactions Analysis

N-o-tolyl-guanidine has been found to act as an excellent inhibitor for delaying copper (Cu) corrosion23. It was observed that the compound was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route23.

Physical And Chemical Properties Analysis

N-o-tolyl-guanidine has a molecular weight of 149.19 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11. The compound has a rotatable bond count of 11. The topological polar surface area of the compound is 64.4 Ų1.

Applications De Recherche Scientifique

Biological Activities and Therapeutic Applications

Guanidine derivatives are recognized for their significant biological activities and therapeutic potential across various domains. Research highlights the development of guanidine-containing compounds for potential use as central nervous system agents, anti-inflammatory, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds, including guanidinoglycosides, have demonstrated notable efficacy in inhibiting HIV replication, showcasing their potential in antiviral therapy. The synthesis techniques and applications of guanidines in biological contexts have been extensively reviewed, underscoring their importance in drug discovery and development processes (Sączewski & Balewski, 2013); (Baker et al., 2000).

Coordination Chemistry and Catalysis

Guanidine compounds play a crucial role in coordination chemistry, serving as neutral, N-based donor ligands. Their applications in catalysis have been increasingly explored, with research demonstrating their potential in various catalytic processes across the periodic table. The versatility and sophisticated substitution patterns of these compounds address specific challenges in chemical synthesis and catalysis (Coles, 2006).

Material Science Applications

In material science, guanidine derivatives, particularly those with antibacterial properties, have been investigated for their potential in creating novel materials with health and safety applications. For instance, poly(N-vinylguanidine) has shown promising catalytic and bactericidal properties, indicating its utility in chemical and biological defense as well as in clinical and industrial disinfection processes (Bromberg & Hatton, 2007).

Gene Delivery Systems

Guanidine-based polymeric systems have been developed for intranuclear gene delivery, showcasing enhanced transfection efficiency and minimized cytotoxicity. These novel carriers, designed with guanidinylated and disulfide linkages, demonstrate superior DNA binding and cellular uptake capabilities, potentially revolutionizing non-viral gene therapy approaches (Yu et al., 2016).

Safety And Hazards

N-o-tolyl-guanidine is toxic if swallowed5. It is recommended to wash face, hands, and any exposed skin thoroughly after handling the compound5. The compound should be stored locked up5.

Orientations Futures

Current studies on Cu corrosion focus primarily on developing green corrosion inhibitors with good inhibitive performances without environmental pollution4. Guanidines are used in medicinal chemistry and are efficient corrosion inhibitors in different corrosive media4. These substances are highly functionalized compounds with three nitrogen atoms, two methyl donating groups, and π-electrons in the rings4.

Propriétés

IUPAC Name |

2-(2-methylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-o-tolyl-guanidine | |

CAS RN |

37557-40-7 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)